molecular formula C23H19N3O2S B4930002 N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide

N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide

カタログ番号 B4930002
分子量: 401.5 g/mol
InChIキー: MXRQLOUSSXEBTF-LFIBNONCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide, commonly known as CTAP, is a synthetic compound that has gained significant attention in the field of scientific research. CTAP is a potent and selective antagonist of the mu-opioid receptor, which plays a critical role in pain management, addiction, and mood regulation.

作用機序

CTAP acts as a competitive antagonist of the mu-opioid receptor, which means that it binds to the receptor and prevents the activation of downstream signaling pathways. The mu-opioid receptor is a G protein-coupled receptor that is primarily located in the central nervous system and plays a critical role in pain management, addiction, and mood regulation. The activation of the mu-opioid receptor by endogenous opioids or exogenous opioids such as morphine leads to the inhibition of neurotransmitter release, resulting in pain relief, euphoria, and other effects. CTAP blocks the activation of the mu-opioid receptor, which leads to the reversal of opioid-induced effects.
Biochemical and Physiological Effects:
CTAP has been shown to produce several biochemical and physiological effects, primarily through its interaction with the mu-opioid receptor. CTAP has been shown to reverse the analgesic effects of opioids such as morphine and fentanyl, indicating its potential as an opioid antagonist. CTAP has also been shown to reduce the rewarding effects of opioids and prevent the development of opioid tolerance and dependence. Additionally, CTAP has been shown to produce antidepressant-like effects in animal models, suggesting its potential as a novel antidepressant.

実験室実験の利点と制限

CTAP has several advantages for lab experiments, primarily due to its potency and selectivity as a mu-opioid receptor antagonist. CTAP is a well-established tool for investigating the mu-opioid receptor and its pharmacology, and its use in lab experiments can provide valuable insights into the mechanisms of opioid action and addiction. However, CTAP also has some limitations, primarily related to its specificity for the mu-opioid receptor. CTAP may interact with other receptors or signaling pathways, leading to off-target effects that could complicate data interpretation.

将来の方向性

CTAP has several potential future directions for scientific research. One area of interest is the development of CTAP analogs with improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the use of CTAP in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, CTAP could be used to investigate the role of the mu-opioid receptor in other physiological and pathological conditions, such as inflammation, cancer, and neurological disorders. Overall, CTAP represents a valuable tool for investigating the mu-opioid receptor and its pharmacology, and its potential applications in scientific research are vast and varied.

合成法

CTAP can be synthesized through a multi-step process that involves the reaction of cinnamoyl chloride with 4-aminophenylcarbonothioic acid to form the intermediate compound, which is then reacted with benzoyl chloride to produce CTAP. The synthesis method of CTAP is well-established, and the compound can be obtained in high yield and purity.

科学的研究の応用

CTAP has been extensively used in scientific research to study the mu-opioid receptor and its role in pain management, addiction, and mood regulation. CTAP is a potent and selective antagonist of the mu-opioid receptor, which makes it an essential tool for investigating the receptor's function and pharmacology. CTAP has been used in various preclinical and clinical studies to evaluate the efficacy of opioid analgesics, study the mechanisms of opioid tolerance and dependence, and develop new treatments for opioid addiction.

特性

IUPAC Name

N-[4-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c27-21(16-11-17-7-3-1-4-8-17)26-23(29)25-20-14-12-19(13-15-20)24-22(28)18-9-5-2-6-10-18/h1-16H,(H,24,28)(H2,25,26,27,29)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRQLOUSSXEBTF-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。